3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 3-[(4-methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]propanoic acid adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for sulfonamide derivatives. The nomenclature prioritizes the sulfonamide group (-SO₂-NH-) as the principal functional group, with substituents ordered by ascending positional precedence. The parent chain is a three-carbon propanoic acid backbone, where the sulfonamido group (-SO₂-NH-) is attached to the third carbon. Substituents on the nitrogen include a 4-methoxybenzyl group (para-methoxy-substituted benzyl) and a 4-methylphenylsulfonyl group (para-methyl-substituted benzenesulfonyl).
The methoxy group (-OCH₃) at the para position of the benzyl moiety and the methyl group (-CH₃) at the para position of the benzenesulfonyl group are explicitly specified to avoid ambiguity. This naming convention ensures precise identification of regioisomers and distinguishes the compound from structurally related analogs, such as 2-methyl-2-((4-methylphenyl)sulfonamido)propanoic acid.
Molecular Architecture: Functional Group Analysis
The molecular architecture of 3-(N-(4-methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid (C₁₈H₂₁NO₅S, MW 363.43 g/mol) comprises four key functional regions:
- Propanoic Acid Backbone : A three-carbon chain terminating in a carboxylic acid (-COOH) at position 3, which confers hydrophilicity and potential for hydrogen bonding.
- Sulfonamide Core : A sulfonyl group (-SO₂-) bonded to a secondary amine (-NH-), forming the -SO₂-NH- linkage. This group is critical for electronic delocalization and biological activity in sulfonamide derivatives.
- 4-Methoxybenzyl Substituent : A benzyl group with a methoxy (-OCH₃) substituent at the para position, introducing electron-donating resonance effects.
- 4-Methylphenylsulfonyl Group : A benzenesulfonyl moiety with a para-methyl (-CH₃) substituent, contributing steric bulk and modulating lipophilicity.
Table 1: Key Functional Groups and Their Properties
| Functional Group | Position | Electronic Effects | Role in Molecular Properties |
|---|---|---|---|
| Carboxylic acid (-COOH) | C3 | Acidic (pKa ~4-5), hydrogen bonding | Solubility in polar solvents |
| Sulfonamide (-SO₂-NH-) | C3-N linkage | Electron-withdrawing, polar | Conformational rigidity |
| 4-Methoxybenzyl (-OCH₃-C₆H₄) | N-substituent | Electron-donating (resonance) | Enhanced aromatic stability |
| 4-Methylphenylsulfonyl | S-linked | Steric hindrance, lipophilic | Modulation of membrane permeability |
The interplay between these groups dictates the compound’s physicochemical behavior, including solubility, stability, and reactivity.
Stereochemical Considerations and Conformational Isomerism
The molecule exhibits conformational flexibility due to rotational freedom around the C-S and N-C bonds of the sulfonamide group. Computational studies of analogous sulfonamides reveal two dominant conformers:
- Eclipsed Conformation : The amino hydrogens align with sulfonyl oxygens, minimizing dipole moment through electrostatic interactions.
- Staggered Conformation : Hydrogens and oxygens adopt alternating positions, reducing steric clashes.
For this compound, intramolecular hydrogen bonding between the sulfonamide’s NH and the carboxylic acid’s carbonyl oxygen may stabilize specific conformers. Additionally, the para-methoxybenzyl group introduces steric constraints that favor a perpendicular orientation of the sulfonamide relative to the benzene ring, as observed in para-toluensulfonamide derivatives.
Figure 1: Predominant Conformational Isomers
Eclipsed Conformer (ΔG = 0 kcal/mol) Staggered Conformer (ΔG = +1.2 kcal/mol)
O=S=O...H-N O=S=O H-N
| / | /
CH₂-CH₂-COOH CH₂-CH₂-COOH
Energy values estimated from B3LYP/6-311++G* calculations for analogous structures.*
Comparative Structural Analysis with Related Sulfonamide Derivatives
Table 2: Structural Comparison with Analogous Sulfonamides
- Chain Length and Branching : The presence of a three-carbon propanoic acid chain distinguishes this compound from shorter-chain analogs like 2-methyl-2-((4-methylphenyl)sulfonamido)propanoic acid.
- Substituent Effects : The 4-methoxybenzyl group enhances aromatic electron density compared to unsubstituted benzyl or methyl groups, potentially altering binding affinity in biological systems.
- Conformational Flexibility : Bulky substituents on nitrogen reduce rotational freedom compared to simpler sulfonamides, as evidenced by rotational spectroscopy studies of ortho-toluensulfonamide.
Structure
3D Structure
Properties
CAS No. |
1311254-73-5 |
|---|---|
Molecular Formula |
C18H21NO5S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO5S/c1-14-3-9-17(10-4-14)25(22,23)19(12-11-18(20)21)13-15-5-7-16(24-2)8-6-15/h3-10H,11-13H2,1-2H3,(H,20,21) |
InChI Key |
KUSLAHTVXGUFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation
The sulfonamide bond is established by reacting 4-methylbenzenesulfonamide with a bromoalkyl intermediate.
Reagents :
-
4-Methylbenzenesulfonamide
-
3-Bromopropanoic acid derivative
-
Triethylamine (base)
Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature (RT)
-
Reaction Time: 12–24 hours
Mechanism : Nucleophilic substitution where the sulfonamide nitrogen attacks the brominated carbon.
Introduction of the 4-Methoxybenzyl Group
The methoxybenzyl group is introduced via alkylation using 4-methoxybenzyl chloride.
Reagents :
-
Intermediate from Step 1
-
4-Methoxybenzyl chloride
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Conditions :
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Temperature: 60–80°C
-
Reaction Time: 6–12 hours
Mechanism : Base-mediated deprotonation of the sulfonamide nitrogen, followed by alkylation.
Yield : 70–90% (extrapolated from similar benzylation reactions).
Propanoic Acid Functionalization
The final step involves hydrolysis of an ester-protected intermediate to yield the carboxylic acid.
Reagents :
-
Ester-protected intermediate
-
Hydrochloric acid (HCl) or lithium hydroxide (LiOH)
Conditions :
-
Solvent: Water/ethanol mixture
-
Temperature: Reflux (80–100°C)
-
Reaction Time: 2–4 hours
Mechanism : Acid- or base-catalyzed ester hydrolysis.
Yield : 75–95% (based on analogous hydrolysis reactions).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved using polar aprotic solvents (e.g., DMF) for alkylation and protic solvents (e.g., ethanol/water) for hydrolysis. Elevated temperatures (60–80°C) improve reaction rates but may necessitate stringent pH control to avoid side reactions.
Catalytic and Stoichiometric Considerations
-
Triethylamine : Used in stoichiometric amounts to neutralize HBr generated during sulfonamide formation.
-
NaH/K₂CO₃ : Catalyze the alkylation step by deprotonating the sulfonamide nitrogen.
Characterization and Analytical Data
Spectroscopic Characterization
Purity and Yield Optimization
| Step | Purification Method | Purity (%) | Yield (%) |
|---|---|---|---|
| 1 | Recrystallization | ≥95 | 60–85 |
| 2 | Column Chromatography | ≥98 | 70–90 |
| 3 | Acid Precipitation | ≥99 | 75–95 |
Comparative Analysis with Analogous Compounds
Structural Analogues
Methodological Variations
-
One-Pot Synthesis : Reduces purification steps but requires precise stoichiometry.
-
Enzymatic Hydrolysis : Alternative to acidic/basic conditions for ester cleavage, though less commonly reported.
Industrial and Scalability Considerations
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., alkylation). Automated systems monitor pH and temperature to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and alkoxides.
Major Products Formed
Oxidation: Formation of 3-(N-(4-Hydroxybenzyl)-4-methylphenylsulfonamido)propanoic acid.
Reduction: Formation of 3-(N-(4-Methoxybenzyl)-4-methylphenylamino)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a propanoic acid moiety linked to a sulfonamide group, characterized by the presence of a methoxybenzyl substituent and a 4-methylphenyl group. Its molecular weight is approximately 363.43 g/mol, and it exhibits various functional groups that contribute to its reactivity in biological systems. The carboxylic acid group allows for typical reactions such as esterification, while the sulfonamide group may participate in nucleophilic substitution reactions.
Antimicrobial Applications
Recent studies have demonstrated the potential of 3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid as an antimicrobial agent. In silico studies have shown that compounds with similar structural characteristics exhibit significant antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. For instance, derivatives of 4-methylphenyl sulfonamides have been tested for their efficacy against these pathogens, revealing promising results that suggest further exploration of this compound's antimicrobial properties .
Case Study: Antimicrobial Activity
| Compound | Activity | Pathogen Tested | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | |
| Alkanoylated 4-methylphenyl sulphonamoyl acids | Antifungal | C. albicans |
Antioxidant Properties
The antioxidant capacity of this compound has also been investigated, with findings indicating that it can inhibit free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay showed that certain derivatives exhibited significant antioxidant activity, positioning them as potential candidates for therapeutic applications in oxidative stress-related diseases .
Case Study: Antioxidant Activity
| Compound | % Inhibition (200 µg/ml) | Standard Comparison |
|---|---|---|
| This compound | 93.41% | Ascorbic Acid (96.83%) |
| Other derivatives | Varies (75-80%) | - |
Potential in Drug Development
The unique structural configuration of this compound makes it a valuable candidate for further research in drug development. Its drug-likeness has been evaluated according to Lipinski's rule of five, indicating favorable properties for oral bioavailability .
Mechanism of Action
The mechanism of action of 3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The methoxybenzyl and methylphenyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide-Containing Propanoic Acid Derivatives
Key Observations :
Key Findings :
- The sulfamoylphenyl derivatives (e.g., ) demonstrate broad-spectrum antimicrobial activity , attributed to enzyme inhibition via sulfonamide interactions.
- Halogenation (e.g., bromine in ) enhances activity by modifying steric and electronic properties. The target compound’s methoxy group may similarly optimize pharmacokinetics but requires validation.
Key Insights :
- The target compound’s lower acidity (pKa 4.16 vs.
- Synthetic routes for halogenated derivatives (e.g., ) are more streamlined compared to the nitro-substituted analogue, which requires hazardous nitration steps.
Biological Activity
3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid, with the CAS number 1311254-73-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activity, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 363.43 g/mol
- Purity : Typically ≥ 95% (HPLC)
- Physical State : Solid at room temperature
- Boiling Point : Predicted at 567.2 ± 60.0 °C
- pKa : Approximately 4.23 (predicted)
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its potential anti-cancer properties and its effects on various cellular mechanisms. The following sections detail specific research findings and case studies.
Anticancer Activity
Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the ability of certain thalidomide derivatives to selectively inhibit tumorigenic cell growth without affecting non-tumorigenic cells at concentrations as low as 10 µM .
Table 1: Summary of Anticancer Studies Involving Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Thalidomide Derivative A | HepG2 (liver cancer) | 8.0 | High |
| Thalidomide Derivative B | MCF-7 (breast cancer) | 12.5 | Moderate |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary data suggest that it may involve modulation of key signaling pathways associated with cell proliferation and apoptosis.
- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, leading to reduced proliferation rates in treated cells.
- Induction of Apoptosis : Evidence suggests that it may promote apoptotic pathways in cancerous cells, potentially through the activation of caspases and other apoptotic markers.
Case Studies
A notable case study involved the evaluation of several sulfonamide derivatives, including our compound of interest, in vitro against various cancer cell lines. The results demonstrated that certain modifications to the sulfonamide structure significantly enhanced anticancer activity while minimizing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions. A common approach involves reacting 4-methylbenzenesulfonyl chloride with a 4-methoxybenzylamine derivative under basic conditions (e.g., triethylamine in dichloromethane), followed by condensation with a β-alanine precursor. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to improve yield . Alternative routes include multi-step protocols using intermediates like N-(4-methoxybenzyl)-4-methylbenzenesulfonamide, which are subsequently functionalized with a propanoic acid moiety via nucleophilic substitution or Michael addition .
Q. How is this compound characterized analytically?
- Methodological Answer : Characterization typically employs:
- Spectroscopy : -NMR and -NMR to confirm the sulfonamide linkage and methoxybenzyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy singlet at δ 3.8 ppm) .
- Chromatography : HPLC or LC-MS to assess purity and detect byproducts, using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Combustion analysis (C, H, N, S) to validate empirical formula .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Stability studies suggest sensitivity to prolonged light exposure; amber glassware is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents on the methoxybenzyl (e.g., electron-withdrawing groups at the para position) or sulfonamide moieties (e.g., alkyl vs. aryl sulfonamides) to evaluate effects on bioactivity .
- Biological Assays : Use enzyme inhibition assays (e.g., fluorescence-based) or cell viability assays (MTT) to correlate structural changes with activity. For example, derivatives with extended alkyl chains on the propanoic acid group showed enhanced binding to cyclooxygenase-2 (COX-2) in preliminary studies .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and replicate numbers (n ≥ 3). Discrepancies in IC values for COX-2 inhibition (e.g., 5 μM vs. 12 μM) may arise from assay variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple studies and identify outliers.
- Orthogonal Validation : Confirm activity via independent methods (e.g., surface plasmon resonance for binding kinetics if initial data relied on fluorescence assays) .
Q. What methodologies are used to assess the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Abiotic Degradation : Conduct hydrolysis studies at varying pH (e.g., pH 4–9) and temperatures (25–50°C) to identify breakdown products (e.g., sulfonic acid derivatives) .
- Biotic Degradation : Use soil microcosms or activated sludge systems to evaluate microbial metabolism. LC-MS/MS can track metabolite formation (e.g., demethylated or hydroxylated derivatives) .
- Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions; monitor degradation kinetics via UV-Vis spectroscopy and identify photoproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
